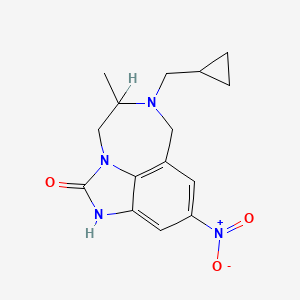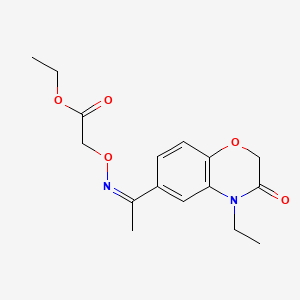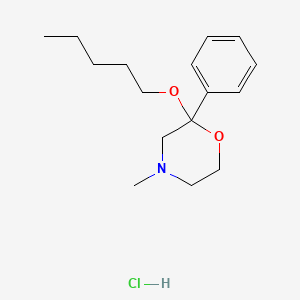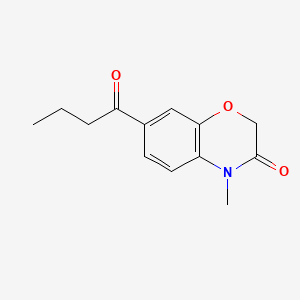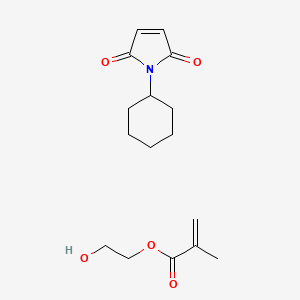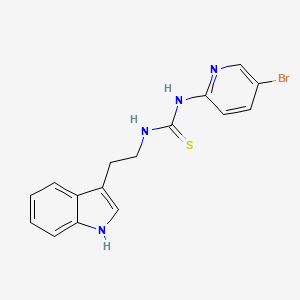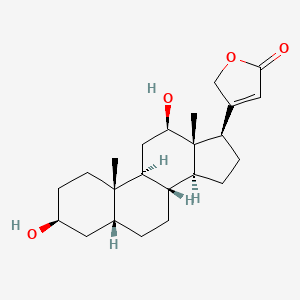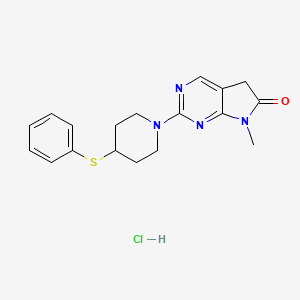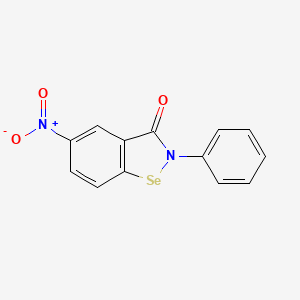
1,2-Benzisoselenazol-3(2H)-one, 5-nitro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoselenazol-3(2H)-one, 5-nitro-2-phenyl- is a selenium-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 5-nitro-2-phenyl- typically involves the reaction of 2-phenyl-1,2-benzisoselenazol-3(2H)-one with a nitrating agent such as nitric acid. The reaction conditions may include:
- Temperature: 0-5°C
- Solvent: Acetic acid or sulfuric acid
- Reaction time: 1-2 hours
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems could enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 5-nitro-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium methoxide, dimethyl sulfoxide
Major Products
Oxidation: Selenoxides, selenones
Reduction: 5-amino-2-phenyl-1,2-benzisoselenazol-3(2H)-one
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant and enzyme inhibitory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 5-nitro-2-phenyl- involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The nitro group may contribute to the compound’s biological activity through its reduction to reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzisoselenazol-3(2H)-one
- 5-nitro-2-phenyl-1,2-benzisothiazol-3(2H)-one
- 5-nitro-2-phenyl-1,2-benzisoxazol-3(2H)-one
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 5-nitro-2-phenyl- is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs
Properties
CAS No. |
81744-08-3 |
|---|---|
Molecular Formula |
C13H8N2O3Se |
Molecular Weight |
319.18 g/mol |
IUPAC Name |
5-nitro-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H8N2O3Se/c16-13-11-8-10(15(17)18)6-7-12(11)19-14(13)9-4-2-1-3-5-9/h1-8H |
InChI Key |
YKQUERGIJKEBDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





